Beta-Methyl Positional Isomerism Shifts DAT/NET Selectivity by ~5-Fold Versus Alpha-Methyl Amphetamines
The β-methyl substitution in the BMPEA scaffold (parent compound of N-ethyl-2-phenylpropan-1-amine) produces a DAT/NET selectivity inversion relative to α-methyl amphetamines. In rat brain synaptosomes, BMPEA acts as a substrate-type releaser at DAT with EC₅₀ = 627 nM and at NET with EC₅₀ = 125 nM, yielding a NET/DAT potency ratio of approximately 5:1 (NET preferred) [1]. In contrast, amphetamine (α-methyl positional isomer) is a potent releaser at both DAT and NET with balanced potency, and its N-ethyl derivative (etilamfetamine, the α-methyl N-ethyl isomer) exhibits DAT EC₅₀ = 88.5 nM, approximately 7-fold more potent than BMPEA at DAT but without the NET preference [2]. The BMPEA series compounds (including the N-ethyl analog) are >50-fold less potent at DAT compared with amphetamine and methamphetamine [1]. This demonstrates that β-methyl positional isomerism fundamentally reprograms transporter selectivity, a property that N-alkyl substitution modulates but does not erase.
| Evidence Dimension | DAT and NET substrate-type releasing potency |
|---|---|
| Target Compound Data | BMPEA (parent of N-ethyl-2-phenylpropan-1-amine): DAT EC₅₀ = 627 nM, NET EC₅₀ = 125 nM; NET/DAT ratio ≈ 0.20 (5-fold NET preference) [1] |
| Comparator Or Baseline | Amphetamine (α-methyl isomer): DAT and NET EC₅₀ values <50 nM, balanced selectivity. Etilamfetamine (α-methyl N-ethyl isomer): DAT EC₅₀ = 88.5 nM [2] |
| Quantified Difference | BMPEA DAT potency >50-fold lower than amphetamine/methamphetamine; NET preference of ~5-fold vs balanced DAT/NET for amphetamine; DAT EC₅₀ of etilamfetamine (88.5 nM) is 7.1-fold lower (more potent) than BMPEA (627 nM) [1][2] |
| Conditions | Rat brain synaptosomes; [³H]MPP⁺ release assay for DAT and NET; Schindler et al. 2019 [1]; human DAT/NET for etilamfetamine EC₅₀ from Reith et al. 2015 [2] |
Why This Matters
For researchers requiring a compound with preferential NET over DAT activity—such as cardiovascular or peripheral adrenergic studies—the β-methyl scaffold provides an inherent selectivity advantage not achievable with α-methyl amphetamines, and N-ethyl-2-phenylpropan-1-amine represents the N-ethyl variant within this selective scaffold.
- [1] Schindler CW, Thorndike EB, Rice KC, Partilla JS, Baumann MH. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. J Pharmacol Exp Ther. 2019;369(3):328-336. doi:10.1124/jpet.118.255976 View Source
- [2] Reith MEA, Blough BE, Hong WC, et al. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug Alcohol Depend. 2015;147:1-19. doi:10.1016/j.drugalcdep.2014.12.005. EC₅₀ data for etilamfetamine (N-ethylamphetamine) DAT = 88.5 nM. View Source
